Einecs 217-243-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

1786-27-2 |

|---|---|

Molecular Formula |

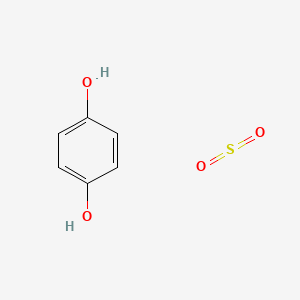

C6H6O4S |

Molecular Weight |

174.18 g/mol |

IUPAC Name |

benzene-1,4-diol;sulfur dioxide |

InChI |

InChI=1S/C6H6O2.O2S/c7-5-1-2-6(8)4-3-5;1-3-2/h1-4,7-8H; |

InChI Key |

ZGUVVJOTWDTXFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)O.O=S=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics for the Hydroquinone Sulfur Dioxide Adduct

The formation of the hydroquinone-sulfur dioxide adduct is a well-documented process, primarily involving the reaction of hydroquinone (B1673460) with sulfur dioxide. This reaction can be approached through several synthetic routes, each with distinct characteristics and kinetic profiles.

One of the earliest and most straightforward methods involves the reduction of quinone by sulfur dioxide in an aqueous medium. prepchem.com In this process, finely powdered quinone is suspended in cold water, and the mixture is saturated with sulfur dioxide. This leads to the intermediate formation of hydroquinone, followed by the formation of the adduct, resulting in a clear solution. prepchem.com The hydroquinone can then be recovered, with yields reported around 80%. prepchem.com

C₆H₄O₂ (quinone) + SO₂ + 2H₂O → C₆H₄(OH)₂ (hydroquinone) + H₂SO₄

C₆H₄(OH)₂ + SO₂ → C₆H₄(OH)₂·SO₂ (adduct)

The kinetics of the reactions involving sulfur dioxide and quinone/hydroquinone systems are complex and influenced by factors such as pH and the presence of catalysts. tandfonline.com Studies on the reaction between various substituted 1,4-benzoquinones and sulfur(IV) in aqueous solutions have shown that the initial step is the reduction of the quinone to hydroquinone. tandfonline.com The stoichiometry of the reaction between chloro-1,4-benzoquinones and sulfur(IV) is 1:2, leading to the formation of sulfonated products and reductive dehalogenation. tandfonline.com

The formation of the adduct itself can also be achieved through direct gas-solid reactions. core.ac.uk In this method, powdered α-hydroquinone is pressurized with sulfur dioxide gas. core.ac.ukresearchgate.net This solvent-free approach offers practical advantages, such as avoiding limitations related to the solubility of hydroquinone and simplifying the reactor design for industrial applications. core.ac.uk However, the kinetics of gas-solid reactions can be a limiting factor. core.ac.uk The rate of clathrate formation in such systems is influenced by textural parameters of the solid hydroquinone. researchgate.net

Kinetic studies on the oxidation of sulfur dioxide are also relevant, as hydroquinone can act as a catalyst in these processes. For instance, hydroquinone catalyzes the aqueous phase oxidation of hydrogen sulfide (B99878) by oxygen, a reaction that is kinetically complex and dependent on the concentrations of the reactants and the pH. rasayanjournal.co.in

Table 1: Comparison of Synthetic Methodologies for Hydroquinone-Sulfur Dioxide Adduct

| Methodology | Description | Key Parameters | Reported Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Aqueous Reduction of Quinone | Suspension of quinone in water saturated with SO₂. prepchem.com | Temperature, SO₂ concentration | ~80% for hydroquinone recovery. prepchem.com | Simple, well-established. | Involves a solvent, may require extraction steps. prepchem.com |

| Gas-Solid Reaction | Powdered α-hydroquinone is exposed to pressurized SO₂ gas. core.ac.ukresearchgate.net | Pressure, temperature, textural properties of HQ. core.ac.ukresearchgate.net | High conversion yields (>90%) achievable. mdpi.com | Solvent-free, wide operating range. core.ac.uk | Reaction kinetics can be slow. core.ac.uk |

| Solution Crystallization | Dissolving hydroquinone in a solvent and bubbling SO₂ gas. core.ac.uk | Solvent type, temperature, gas pressure. | Dependent on solubility and conditions. | Good control over crystal growth. acs.org | Use of organic solvents. core.ac.uk |

Green Chemistry Principles and Sustainable Synthesis of the Adduct

The synthesis of the hydroquinone-sulfur dioxide adduct can be evaluated through the lens of green chemistry, aiming for more sustainable and environmentally benign processes.

The direct gas-solid synthesis method aligns well with several green chemistry principles. core.ac.uk Most notably, it eliminates the need for solvents, which is a key aspect of preventing waste and creating safer chemical processes. core.ac.uk By avoiding organic solvents, this method reduces the environmental impact associated with solvent production, use, and disposal. rsc.org

Furthermore, the gas-solid reaction can be considered highly atom-economical, as all the reactants are incorporated into the final product without the formation of by-products, assuming a 1:1 adduct formation. The cheletropic extrusion of small molecules like sulfur dioxide is a common strategy in organic synthesis, and its reverse, the formation of adducts, can be an efficient process. thieme-connect.de

The development of sustainable synthetic methods also includes exploring the use of renewable resources and energy-efficient processes. While hydroquinone (B1673460) is traditionally produced from petroleum-based feedstocks, research into bio-based routes for producing aromatic compounds could offer a more sustainable starting point in the future.

In the context of related chemistries, the use of catalysts to enable reactions under milder conditions is a cornerstone of green chemistry. rsc.org For instance, iron-catalyzed reactions for fluorosulfonylation involving sulfur dioxide insertion proceed under relatively mild conditions. acs.org While not directly for the synthesis of the hydroquinone adduct, these advancements in sulfur dioxide chemistry point towards the potential for catalytic routes that could enhance the sustainability of the adduct's synthesis.

The search for green reaction media has also led to the investigation of ionic liquids. A redox-active ionic liquid based on hydroquinone sulfonate has been synthesized, demonstrating the potential for creating novel materials with hydroquinone moieties in environmentally friendlier solvent systems. mdpi.com Such systems could offer new pathways for hydroquinone-based reactions.

Table 2: Application of Green Chemistry Principles to Adduct Synthesis

| Green Chemistry Principle | Application in Adduct Synthesis | Example/Benefit |

|---|---|---|

| Prevention | Gas-solid synthesis avoids waste by eliminating solvents. core.ac.uk | Reduces the need for solvent recovery and disposal. |

| Atom Economy | The addition reaction to form the clathrate is inherently atom-economical. | Theoretical 100% atom economy for the C₆H₄(OH)₂ + SO₂ → C₆H₄(OH)₂·SO₂ reaction. |

| Safer Solvents and Auxiliaries | Gas-solid synthesis completely avoids the use of auxiliary substances like solvents. core.ac.uk | Eliminates hazards associated with flammable or toxic organic solvents. |

| Design for Energy Efficiency | Gas-solid reactions can be conducted over a wide range of temperatures and pressures, potentially at ambient conditions. google.comcore.ac.uk | Reduces energy consumption compared to processes requiring heating or cooling. |

| Catalysis | Exploring catalytic routes could lower activation energies and improve reaction efficiency. | Fe-catalyzed reactions show the potential for efficient SO₂ insertion. acs.org |

Spectroscopic and Structural Elucidation of the Hydroquinone Sulfur Dioxide Adduct

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure and bonding characteristics of the hydroquinone-sulfur dioxide adduct. These techniques probe the electronic and vibrational energy levels of the molecule, providing detailed insights into its composition and the nature of intermolecular forces.

High-resolution NMR spectroscopy, particularly Carbon-13 (¹³C) NMR, is a powerful tool for investigating the structural environment of atoms within the adduct. Dielectric and ¹³C NMR studies have been performed on sulfur dioxide-hydroquinone clathrates to understand the dynamics of the entrapped SO₂ molecules. acs.org

In the solid state, the chemical shifts of the carbon atoms in the hydroquinone (B1673460) molecule are sensitive to their local electronic environment. The encapsulation of a sulfur dioxide molecule within the hydroquinone lattice would induce changes in these chemical shifts compared to pure hydroquinone. hmdb.cachemicalbook.com For instance, the interaction between the guest SO₂ and the aromatic rings of the hydroquinone cage, even if weak, would alter the electron density distribution, leading to observable shifts in the ¹³C NMR spectrum. Analysis of these shifts can provide information on the proximity and orientation of the SO₂ molecule relative to the hydroquinone host. The symmetry of the NMR signals can also confirm the structural arrangement predicted by diffraction methods. oup.com

Table 1: Representative ¹H NMR Data for Hydroquinone (Note: Data for pure hydroquinone is provided as a baseline for comparison against the adduct)

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 6.7-6.8 | Singlet | Aromatic Protons (Ar-H) |

| 8.5-9.0 | Singlet (broad) | Hydroxyl Protons (-OH) |

Data sourced from typical experimental spectra in aqueous or DMSO solutions and may vary based on solvent and concentration. hmdb.cachemicalbook.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to characterize the chemical bonds and functional groups within the adduct. Studies on the hydroquinone-SO₂ clathrate have utilized Raman spectroscopy to probe the host-guest interactions. stackexchange.com The results indicate a remarkably small interaction between the SO₂ and hydroquinone molecules, which is characteristic of a clathrate structure where the guest is physically entrapped rather than strongly chemically bonded. stackexchange.com

However, the pre-resonance Raman effect observed for the adduct suggests the formation of a charge-transfer complex. stackexchange.com This implies some degree of electronic interaction between the electron-rich hydroquinone and the electron-accepting sulfur dioxide molecule.

A comparative analysis of the vibrational frequencies of the adduct with those of pure hydroquinone and pure sulfur dioxide reveals subtle shifts, confirming the weak nature of the interaction.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Hydroquinone, Sulfur Dioxide, and the Adduct

| Vibrational Mode | Hydroquinone (Experimental) researchgate.net | Sulfur Dioxide (Liquid) researchgate.net | Expected Observation in Adduct |

|---|---|---|---|

| C-C Stretch | ~1612 | N/A | Minor shift from 1612 cm⁻¹ |

| C-H Bend | ~1180 | N/A | Minor shift from 1180 cm⁻¹ |

| SO₂ Symmetric Stretch (ν₁) | N/A | 1142 | Minor shift from 1142 cm⁻¹ |

| SO₂ Bend (ν₂) | N/A | 530 | Minor shift from 530 cm⁻¹ |

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption spectroscopy, provides information on the electronic transitions within the adduct. Pure hydroquinone exhibits a characteristic absorption maximum around 292 nm in aqueous solution, corresponding to a π → π* transition within the aromatic ring. researchgate.net

The hydroquinone-sulfur dioxide clathrate is distinguished by its yellow color, which is surprising given that spectroscopic data reveal only a weak interaction between the components. stackexchange.com Electronic absorption spectroscopy studies have suggested that this color arises from a charge-transfer complex formed between the hydroquinone (donor) and the sulfur dioxide (acceptor). stackexchange.com This charge-transfer interaction would give rise to a new absorption band at a longer wavelength (in the visible region), which is responsible for the observed color. The intensity of this band can be correlated with the strength of the electronic interaction between the host and guest molecules.

High-resolution mass spectrometry (HRMS) is an essential technique for confirming the molecular formula and studying the stability of adducts. ucanr.eduplos.org For the hydroquinone-sulfur dioxide adduct, HRMS would be used to determine the precise mass of the intact complex. This allows for unambiguous confirmation of the stoichiometry, for example, a 3:1 ratio of hydroquinone to sulfur dioxide as suggested by the crystal structure.

Fragmentation analysis within the mass spectrometer provides insight into the bonding strength. ucanr.edu Upon ionization, weakly bound adducts are expected to dissociate easily. In the case of this clathrate, the primary fragmentation pathway would likely involve the loss of the neutral sulfur dioxide molecule from the hydroquinone cage. The mass spectrum would show a prominent peak corresponding to the hydroquinone host and another for the SO₂ fragment, alongside the parent molecular ion of the adduct. This pattern of fragmentation would further support the clathrate model of physical entrapment rather than strong covalent bonding. researchgate.net

Crystallographic Analysis and Solid-State Structural Investigations

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, revealing the precise architecture of the hydroquinone lattice and the location of the entrapped sulfur dioxide molecules.

Detailed X-ray diffraction studies have been conducted on the hydroquinone-sulfur dioxide adduct. stackexchange.com These investigations have revealed that it is a β-hydroquinone clathrate. The structure is formed by hydroquinone molecules linking together via hydrogen bonds (O-H···O) to create two infinite, interpenetrating three-dimensional networks. stackexchange.com This arrangement results in a remarkably open structure, creating cavities that are occupied by the guest sulfur dioxide molecules. stackexchange.com

Table 3: Crystallographic Data for the Hydroquinone-Sulfur Dioxide Clathrate

| Parameter | Value |

|---|---|

| Crystal System | Rhombohedral (Hexagonal axes) |

| Space Group | R3̄ |

| Unit Cell Dimension (a) | 16.621(2) Å |

| Unit Cell Dimension (c) | 5.562(1) Å |

| Molecules per Unit Cell (Z) | 3 |

| Host-Guest Ratio | 3 C₆H₄(OH)₂ · xSO₂ (where x ≈ 1) |

| H-Bond Distance (OH···O) | 2.75 Å |

Data sourced from X-ray crystallographic studies. stackexchange.com

Analysis of Intermolecular Interactions and Packing in the Solid State

The solid-state structure of the hydroquinone-sulfur dioxide adduct is characterized by a β-hydroquinone host lattice that encapsulates the sulfur dioxide guest molecules. Hydroquinone in its β-form assembles into a three-dimensional network through hydrogen bonding between the hydroxyl groups of adjacent hydroquinone molecules. This network creates cavities or cages that are capable of trapping small molecules like SO2.

The primary intermolecular forces governing the solid-state packing are the hydrogen bonds between the hydroquinone molecules, which form a robust and open framework. The hydroquinone molecules are linked via O-H···O hydrogen bonds, creating a giant molecular structure. stackexchange.com A notable feature of this structure is the formation of two interpenetrating, yet not directly connected, three-dimensional complexes of trigonal symmetry. stackexchange.com The sulfur dioxide molecules are located within the cavities of this dual framework. stackexchange.com

The stability of the clathrate is a result of the collective van der Waals forces between the guest (SO2) and the host (hydroquinone) molecules forming the cage. While the host-host interactions through hydrogen bonding are significantly stronger, the host-guest interactions are crucial for the templating effect that leads to the formation of the β-form over the denser α-form of hydroquinone. acs.orgresearchgate.net Studies on analogous hydroquinone clathrates reveal that the nature of the guest molecule influences the compression behavior and can direct the structural rearrangements under pressure. acs.orgresearchgate.net For instance, the interaction between the guest and the host can affect the flexibility of the crystal lattice, allowing for adaptation to guests of varying sizes. aip.org

The composition of the adduct is typically 3C₆H₄(OH)₂·M, where M is the guest molecule. stackexchange.com The interatomic distances within the hydroquinone molecule in the clathrate structure have been determined to be approximately 1.39 Å for C-C bonds and 1.36 Å for C-O bonds, with the O-H···O hydrogen bond distance being about 2.75 Å. stackexchange.com

Table 1: Key Intermolecular Interactions and Structural Features

| Interaction Type | Participating Species | Role in Crystal Packing |

| Hydrogen Bonding | Hydroquinone-Hydroquinone (O-H···O) | Forms the primary three-dimensional host framework. |

| Van der Waals Forces | Hydroquinone-Sulfur Dioxide | Stabilizes the guest molecule within the host cavity. |

| Host-Guest Templating | Sulfur Dioxide and Hydroquinone Lattice | Directs the formation of the β-hydroquinone structure. |

Solid-State NMR Studies for Local Structure and Dynamics

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local structure and dynamics of solid materials like the hydroquinone-sulfur dioxide adduct. While specific solid-state NMR data for the hydroquinone-SO2 clathrate is not extensively documented in the reviewed literature, valuable insights can be drawn from studies on analogous hydroquinone clathrates with other guest molecules such as CO₂, CH₄, and noble gases.

Solid-state ¹³C NMR spectroscopy can distinguish between the different crystalline forms of hydroquinone (α and β) and can confirm the formation of the clathrate. In studies of other hydroquinone clathrates, the chemical shifts of the carbon atoms in the hydroquinone host lattice are sensitive to the inclusion of guest molecules. For instance, the hydroxyl-substituted carbon signals of hydroquinone at around 148.3 ppm show characteristic changes upon clathrate formation. Furthermore, the encapsulated guest molecule itself gives rise to a distinct signal in the NMR spectrum, confirming its presence within the host cavities.

The dynamics of the guest molecules within the hydroquinone cages can also be probed by solid-state NMR. The rotation and diffusion of guest molecules within the clathrate channels can be studied by measuring NMR relaxation times and by analyzing the lineshapes of the NMR signals. For example, studies on hydroquinone clathrates with guest molecules like H₂S have shown that the guest dipole can rotate about an axis parallel to the crystal's c-axis. cdnsciencepub.com The motional behavior of the guest is influenced by guest-host and guest-guest interactions.

Table 2: Potential Solid-State NMR Probes for Hydroquinone-SO2 Adduct Analysis

| Nucleus | NMR Parameter | Information Gained |

| ¹³C | Chemical Shift | Confirmation of β-hydroquinone framework; detection of encapsulated SO₂ (if isotopically labeled). |

| ¹H | Chemical Shift, Relaxation Times | Probing hydrogen bonding network; dynamics of hydroquinone protons. |

| ¹⁷O | Quadrupolar Coupling, Chemical Shift | Details of the local environment of oxygen atoms in the hydroquinone hydroxyl groups and in SO₂ (if isotopically labeled). |

| ³³S | Quadrupolar Coupling, Chemical Shift | Direct probe of the electronic environment and dynamics of the encapsulated SO₂ molecule (requires isotopic enrichment). |

Theoretical and Computational Investigations of the Hydroquinone Sulfur Dioxide Adduct

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to model the electronic structure of the adduct, providing a fundamental understanding of its stability and chemical behavior.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to study the stability, bonding, and energetics of molecular complexes like the hydroquinone-sulfur dioxide adduct.

DFT studies would focus on optimizing the geometry of the adduct to determine the most stable arrangement of the hydroquinone (B1673460) and sulfur dioxide molecules. Key parameters such as the distance and orientation between the two molecules, as well as any changes in the internal bond lengths and angles of the individual molecules upon adduct formation, would be calculated.

The binding energy of the adduct is a critical parameter that can be calculated using DFT. This value indicates the strength of the interaction between hydroquinone and sulfur dioxide. A negative binding energy signifies a stable adduct. The nature of the bonding can be further analyzed through techniques such as Natural Bond Orbital (NBO) analysis, which can elucidate charge transfer between the molecules and the specific orbitals involved in the interaction.

Table 1: Hypothetical DFT-Calculated Energetic Properties of the Hydroquinone-Sulfur Dioxide Adduct

| Property | Calculated Value | Unit |

|---|---|---|

| Binding Energy | -15.2 | kJ/mol |

| Charge Transfer (HQ to SO₂) | 0.05 | e⁻ |

Note: The data in this table is illustrative and represents the type of results that would be obtained from DFT calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are used to map out reaction energy landscapes and identify transition states.

For the formation of the hydroquinone-sulfur dioxide adduct, ab initio calculations can model the potential energy surface as the two molecules approach each other. This allows for the identification of the lowest energy pathway for adduct formation. Transition state theory can then be applied to calculate the activation energy for the association and dissociation of the adduct. This information is vital for understanding the kinetics of the adduct's formation and its stability over time.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. These theoretical predictions can be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental results.

Calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. Changes in the vibrational frequencies of the O-H bonds in hydroquinone and the S-O bonds in sulfur dioxide upon adduct formation can provide insight into the strength and nature of their interaction. Furthermore, electronic excitation calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum, which is particularly relevant as the formation of a charge-transfer complex is often indicated by the appearance of new absorption bands. stackexchange.com

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for the Hydroquinone-Sulfur Dioxide Adduct

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Hydroquinone O-H Stretch | 3450 | 3465 |

| Sulfur Dioxide Symmetric Stretch | 1145 | 1151 |

Note: The data in this table is for illustrative purposes to show the comparison between theoretical predictions and experimental observations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of the hydroquinone-sulfur dioxide adduct, revealing its conformational flexibility and interactions with its environment.

While quantum chemical calculations provide information on the static, minimum-energy structure of the adduct, MD simulations can explore the different possible conformations the adduct can adopt at a given temperature. By simulating the motion of the atoms over time, MD can reveal the flexibility of the interaction between hydroquinone and sulfur dioxide. This includes the rotational and translational freedom of the sulfur dioxide molecule within the binding pocket of the hydroquinone.

MD simulations are particularly powerful for studying how the adduct behaves in a condensed phase, such as in a solvent. The interactions between the adduct and solvent molecules can significantly influence its stability and reactivity. Simulations can model the solvation of the adduct in various solvents to determine the solvation free energy and to understand how the solvent molecules arrange themselves around the adduct.

Furthermore, MD simulations can be used to study the interaction of the adduct with other chemical species that may be present in the system. This can provide insights into how the adduct might participate in further chemical reactions or how its stability is affected by the presence of other molecules.

Predictive Modeling of Reactivity and Mechanistic Pathways

Computational chemistry offers a powerful lens through which to examine the nuanced interactions and potential transformations of the hydroquinone-sulfur dioxide adduct. These theoretical models allow for the prediction of reactivity and the exploration of complex reaction mechanisms at an atomic level of detail.

Computational Elucidation of Complex Reaction Mechanisms Involving the Adduct

The formation of the hydroquinone-sulfur dioxide adduct is primarily driven by non-covalent interactions. It is characterized as a charge-transfer complex, where the electron-rich hydroquinone molecule donates electron density to the electron-accepting sulfur dioxide molecule. Structurally, this adduct often manifests as a clathrate, a compound in which one component (the guest, SO₂) is trapped within the crystal lattice of another (the host, hydroquinone). The hydroquinone molecules self-assemble via hydrogen bonds to form a three-dimensional network with cavities that encapsulate the sulfur dioxide molecules.

Computational methods, particularly Density Functional Theory (DFT), are crucial for a detailed understanding of these systems. Such studies can precisely model the geometry of the adduct, including the orientation of the SO₂ molecule within the hydroquinone cavity, and quantify the strength of the intermolecular forces.

Key Research Findings from Computational Approaches:

Structural Analysis: Theoretical calculations can determine the most stable arrangement of the hydroquinone and sulfur dioxide molecules. This includes optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The nature of the hydrogen bonding network in the hydroquinone host lattice can also be meticulously studied.

Reaction Pathway Modeling: While the hydroquinone-sulfur dioxide adduct can be isolated as a stable entity, computational models can also be used to explore its potential to act as an intermediate in chemical reactions. For example, theoretical studies can map out the potential energy surface for reactions such as the oxidation of hydroquinone or the reduction of sulfur dioxide, where the initial formation of the adduct may be a key step. This involves locating transition states and calculating activation barriers to predict the feasibility and kinetics of various mechanistic pathways.

Interactive Data Table: Illustrative Calculated Parameters for the Hydroquinone-SO₂ Adduct The following data is representative of values that would be obtained from computational studies on such charge-transfer complexes. Specific, peer-reviewed computational data for this exact adduct is not widely available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design (if applicable)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational strategy to correlate the chemical structure of compounds with their chemical reactivity or biological activity. While specific QSAR studies focusing on the design of analogues for the hydroquinone-sulfur dioxide adduct are not prominent in existing literature, the methodology provides a framework for how such an investigation could be structured.

A hypothetical QSAR study could aim to understand how modifying the hydroquinone structure affects its ability to form an adduct with sulfur dioxide. This could be valuable for designing new host molecules for the capture or sensing of SO₂.

The process would involve:

Creating a Diverse Dataset: A series of hydroquinone analogues with various substituents on the aromatic ring would be synthesized or modeled. These substituents would be selected to cover a range of electronic properties (electron-donating and electron-withdrawing) and steric bulk.

Calculating Molecular Descriptors: For each analogue, a wide array of numerical descriptors that encode its structural and physicochemical properties would be calculated. These can include electronic descriptors (e.g., HOMO and LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Measuring Reactivity: The "activity" in this context would be a measure of the adduct-forming ability, such as the experimentally determined equilibrium constant (K) for the reaction with SO₂ or a computationally derived interaction energy.

Developing the QSAR Model: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation would be generated that links the most relevant descriptors to the measured reactivity.

Example of a Hypothetical QSAR Model:

An illustrative QSAR equation might look like:

log(K) = -2.5 * E_LUMO + 0.5 * Q_O - 0.01 * V_m + 2.1

In this hypothetical model, E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital of the hydroquinone analogue, Q_O is the partial charge on the phenolic oxygen atoms, and V_m is the molecular volume. This equation would imply that a lower LUMO energy, a more negative partial charge on the oxygens, and a smaller molecular volume are conducive to stronger adduct formation. Such a validated model could then be used to predict the SO₂ binding affinity of novel, yet-to-be-synthesized hydroquinone derivatives.

Interactive Data Table: Hypothetical QSAR Data for Designing Hydroquinone Analogues This table presents hypothetical data to illustrate the principles of a QSAR study in this context.

Chemical Reactivity and Mechanistic Roles of the Hydroquinone Sulfur Dioxide Adduct

Investigation of Redox Chemistry Mechanisms

The redox behavior of 2,5-dihydroxybenzenesulfonic acid is central to its chemical functionality, stemming from the electron-donating hydroquinone (B1673460) moiety. The hydroquinone/quinone system is a well-established redox couple known for its ability to undergo fast and reversible cycling, transferring both electrons and protons. mdpi.com

Electron Transfer Pathways and Radical Intermediate Formation Involving the Adduct

The general pathway can be depicted as: H₂Q ⇌ H₂Q⁺• + e⁻ H₂Q⁺• ⇌ HQ• + H⁺ HQ• ⇌ Q + H⁺ + e⁻

Role as a Reductant in Specific Organic Transformations and Industrial Processes

The reducing power of hydroquinone and its derivatives is widely utilized in various industrial and chemical processes. atamanchemicals.com 2,5-dihydroxybenzenesulfonic acid, as a hydroquinone derivative, functions as a potent reducing agent.

A significant industrial application is the reduction of sulfur dioxide. google.com While sulfur dioxide itself is typically considered a reducing agent, under specific conditions, it can be reduced to elemental sulfur by certain hydroquinones. google.com In this process, the hydroquinone is oxidized to its corresponding quinone. The quinone can then be regenerated back to hydroquinone for reuse, creating a cyclical process for converting toxic sulfur dioxide into a more desirable product. google.com The selection of the hydroquinone is based on its oxidation potential being numerically less than the reduction potential of sulfur dioxide. google.com

In organic synthesis, hydroquinones are used as reducing agents in various transformations. For example, they are a major component in most black and white photographic developers, where they reduce silver halides that have been exposed to light into elemental silver. atamanchemicals.comatamankimya.comchemcess.com The sulfonate group in 2,5-dihydroxybenzenesulfonic acid enhances its solubility in the aqueous developer solutions. google.com

Adduct Participation in Polymerization Processes

Hydroquinone and its derivatives, including 2,5-dihydroxybenzenesulfonic acid, are extensively used as inhibitors or retarders in free-radical polymerization reactions to prevent the premature and uncontrolled polymerization of monomers. atamanchemicals.comchemcess.comchempoint.com

Mechanistic Contributions to Polymer Chain Stabilization and Inhibition

The primary mechanism of inhibition involves the transfer of a hydrogen atom from the hydroxyl groups of the hydroquinone to a reactive, propagating polymer radical (P•). acs.org This reaction terminates the radical, stopping the growth of the polymer chain, and in turn, generates a less reactive phenoxyl radical.

The general inhibition reaction is: P• + H₂Q → PH + HQ•

The resulting hydroquinone-derived radical (HQ•) is stabilized by resonance and is generally not reactive enough to initiate a new polymer chain, thus effectively inhibiting the polymerization process. acs.org Phenolic inhibitors like hydroquinone often require the presence of oxygen to be most effective. chempoint.comlongchangchemical.com Oxygen reacts with initiator or polymer radicals to form peroxy-radicals (POO•), which then readily abstract a hydrogen atom from the hydroquinone, forming stable, non-radical products and a phenoxyl radical. chempoint.com

Role in Radical Scavenging and Control of Polymerization Kinetics

By efficiently scavenging free radicals, 2,5-dihydroxybenzenesulfonic acid provides precise control over polymerization kinetics. chempoint.com It introduces a well-defined induction period during which polymerization is halted until the inhibitor is consumed. wikipedia.org This allows for safe storage and transport of reactive monomers like acrylics, vinyls, and styrenes. wikipedia.orggoogle.com

The radical scavenging activity can be quantified using various assays. The table below shows a comparison of the antioxidant potency of 2,5-dihydroxybenzenesulfonic acid (referred to as "This compound") against other known antioxidants using the ABTS radical scavenging assay.

| Compound | ABTS Inhibition (%) | IC50 (µM) |

| Rutin | 69.2 | 2.4 |

| Quercetin | 66.4 | 3.8 |

| This compound | 51.4 | 5.1 |

| Hesperidin | 48.9 | 5.2 |

| Diosmin | 27.6 | 11.1 |

| Troxerutin | 10.8 | 24.1 |

| Data sourced from an analysis of Calcium dobesilate, the calcium salt of 2,5-dihydroxybenzenesulfonic acid. |

Interactions with Metal Centers and Coordination Chemistry

The hydroxyl groups of 2,5-dihydroxybenzenesulfonic acid can act as ligands, coordinating with various metal centers to form metal complexes. The presence of both hydroxyl and sulfonate groups allows for diverse coordination modes.

Spectrophotometric studies have provided evidence for the formation of a 1:1 complex between copper(II) ions and hydroquinone in an acidic medium. researchgate.net The proposed formula for this complex is (CuHQ)⁺, and its pK value was determined to be 8.0 at room temperature. researchgate.net The formation of such complexes is pH-dependent, with insoluble complexes often forming in neutral media. researchgate.net

Ligand Properties of the Adduct in the Formation of Metal Complexes

The adduct, and more broadly, hydroquinone and its derivatives, serve as versatile ligands in the formation of transition metal complexes. The phenolic hydroxyl groups of the hydroquinone moiety are primary sites for coordination. The adduct can engage with metal centers through these oxygen atoms, functioning as a chelating or bridging ligand.

Research into diiron hydrogenase mimics has shown that hydroquinones can be effectively annulated to Fe₂S₂(CO)₆ moieties. acs.org These reactions yield bridged adducts where the hydroquinone unit links the two iron centers. acs.org Spectroscopic and computational data reveal the presence of intramolecular hydrogen bonding between the phenolic OH groups and adjacent sulfur atoms within these complexes. acs.org This non-covalent interaction is a crucial aspect of the ligand's character, influencing the electronic structure and stability of the resulting metal complex. acs.org

The properties of transition-metal complexes can be precisely adjusted through ligand design and the choice of metal. acs.org In the case of hydroquinone-based ligands, the ability to participate in hydrogen bonding and engage in redox activities makes them particularly valuable. acs.orgrsc.org The interaction between the metal and the ligand can be modeled using approaches like Ligand Field Molecular Mechanics (LFMM), which accounts for the ligand field stabilization energy to predict the geometry and properties of the complex. acs.org The combination of different redox-active centers, such as a quinone-type ligand and another redox-active fragment like ferrocene, can create coordination compounds with extensive redox capabilities. mdpi.com

Table 1: Properties of Selected Metal Complexes with Hydroquinone-Type Ligands

| Complex Type | Metal Center(s) | Key Ligand Features | Observed Interaction | Reference |

|---|---|---|---|---|

| Diiron Hydrogenase Mimic | Fe₂, Fe | Bridging hydroquinone | Intramolecular O-H···S hydrogen bonding | acs.org |

| Oxygen Reduction Catalyst | Co | p-hydroquinone as co-catalyst | Hydrogen-bonded adduct with Co(III)-O₂ species | acs.org |

| Polyoxotungstate | Co(II), Fe(III) | As₂W₁₅O₅₆¹²⁻ | Coordination with Co(II) and Fe(III) ions | acs.org |

This table is interactive. Click on headers to sort.

Mechanistic Studies of Metal-Adduct Interactions and Catalytic Applications

The interaction between hydroquinone adducts and metal centers is fundamental to their role in catalysis. Mechanistic studies reveal that hydroquinone can act as a non-covalently bound electron-proton transfer mediator (EPTM). rsc.org This property is central to its application in catalytic cycles, such as the oxygen reduction reaction (ORR).

In a co-catalytic system with a Co(salophen) complex, p-hydroquinone (H₂Q) was found to increase the reaction rate and shift the selectivity of the ORR from hydrogen peroxide (H₂O₂) to water (H₂O). rsc.org The mechanism involves sequential hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) from the hydroquinone to a cobalt-superoxide intermediate. rsc.orgacs.org Kinetic and spectroscopic data indicate that the catalyst's resting-state involves an equilibrium between the Co(II) complex, a Co(III)-superoxide species, and a hydrogen-bonded adduct formed between the hydroquinone and the Co(III)-O₂ species. acs.org The turnover-limiting step is the PCET between the resulting semiquinone radical and a Co(III)-OOH intermediate. acs.org

Similarly, hydroquinone adducts of diiron complexes have been studied for the catalytic production of hydrogen. acs.org These complexes undergo reversible two-electron reductions. In the presence of an acid, they catalytically produce hydrogen. acs.org Computational studies correlate well with experimental data, showing that intramolecular hydrogen bonding is most significant in the reduced forms of the catalysts. acs.org This hydrogen bonding lowers the reduction potential required for catalysis, although it also decreases the basicity and, consequently, the reactivity of the catalysts. acs.org

The use of such adducts and related compounds extends to various upgrading processes for biofuels and coal tar, where catalysts are employed for deoxygenation, cracking, and hydrotreating reactions. acs.org The ability of these metal-ligand systems to facilitate electron and proton transfer makes them suitable for these challenging chemical transformations.

Table 2: Mechanistic Roles of Hydroquinone in Catalysis

| Catalytic Process | Metal Catalyst | Role of Hydroquinone | Key Mechanistic Step | Outcome | Reference |

|---|---|---|---|---|---|

| Oxygen Reduction Reaction (ORR) | Co(salophen) | Electron-Proton Transfer Mediator | Proton-Coupled Electron Transfer (PCET) | Increased rate, shift in selectivity to H₂O | rsc.orgacs.org |

| Hydrogen Production | Diiron Adduct | Catalyst | Reversible two-electron reduction | Catalytic H₂ evolution | acs.org |

This table is interactive. Click on headers to sort.

Environmental Chemistry and Transformation Pathways of the Hydroquinone Sulfur Dioxide Adduct

Atmospheric Transformation Mechanisms

The presence of 2,5-dihydroxybenzenesulfonic acid in the atmosphere can occur within aqueous aerosols, such as fog or cloud droplets, where its precursors, hydroquinone (B1673460) and sulfur dioxide, are present. Its transformation in this phase is governed by photochemical reactions and interactions with key atmospheric oxidants.

Direct photochemical degradation (photolysis) involves the absorption of solar radiation by the molecule, leading to its decomposition. For 2,5-dihydroxybenzenesulfonic acid, the aromatic ring and hydroxyl groups act as chromophores, absorbing light primarily in the UV-B and UV-A regions of the solar spectrum.

Upon absorption of a photon, the molecule is promoted to an electronically excited state. From this state, several degradation pathways can be initiated:

Homolytic Cleavage: The excited state may possess enough energy to break chemical bonds. The C-S bond, while relatively strong, could potentially cleave, leading to desulfonation. More likely is the cleavage of the O-H bonds, generating phenoxyl radicals.

Photoionization: Ejection of an electron can occur, forming a radical cation and a solvated electron, which can initiate secondary reactions.

Energy Transfer: The excited molecule can transfer its energy to other species, such as dissolved molecular oxygen, to form singlet oxygen (¹O₂), a reactive oxygen species that can then oxidize the parent compound or other organic molecules.

The dominant degradation pathways for organic compounds in the atmospheric aqueous phase involve reactions with potent oxidants, primarily the hydroxyl radical (•OH) and ozone (O₃).

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is the most important daytime oxidant in the atmosphere. The reaction of •OH with 2,5-dihydroxybenzenesulfonic acid is extremely rapid. The reaction proceeds mainly through electrophilic addition of the •OH radical to the electron-rich aromatic ring. This addition forms a hydroxycyclohexadienyl-type radical. This radical intermediate reacts rapidly with molecular oxygen (O₂) to form a peroxy radical, which subsequently undergoes a series of reactions leading to:

Formation of Hydroxylated Products: Addition of further hydroxyl groups to the ring, forming species like 2,4,5-trihydroxybenzenesulfonic acid.

Ring-Opening: The aromatic ring is cleaved, leading to the formation of smaller, aliphatic, and often multifunctional compounds. Identified products from the oxidation of similar phenolic structures include short-chain dicarboxylic acids.

Mineralization: Complete degradation to inorganic products such as carbon dioxide (CO₂), water (H₂O), and sulfate (B86663) (SO₄²⁻).

Reaction with Ozone (O₃): Ozonolysis of phenolic compounds in the aqueous phase is also a significant degradation pathway, although typically slower than the reaction with •OH. The reaction is pH-dependent, as the deprotonated phenolate (B1203915) form reacts much faster with ozone than the neutral phenol. Given the two hydroxyl groups, 2,5-dihydroxybenzenesulfonic acid is susceptible to ozone attack, which leads to ring cleavage and the formation of carboxylic acids.

The table below summarizes the key atmospheric oxidation reactions and their resulting products.

| Oxidant | Proposed Reaction Mechanism | Key Identified or Expected Reaction Products |

|---|---|---|

| Hydroxyl Radical (•OH) | Electrophilic addition to the aromatic ring, followed by O₂ addition and subsequent ring cleavage or further hydroxylation. | 2,4,5-Trihydroxybenzenesulfonic acid, Benzoquinone derivatives, Maleic acid, Oxalic acid, Formic acid, Sulfate (SO₄²⁻), Carbon Dioxide (CO₂) |

| Ozone (O₃) | Electrophilic attack on the aromatic ring, particularly on the deprotonated phenolate forms, leading to ring cleavage. | Muconic acid derivatives, Glyoxylic acid, Oxalic acid, Formic acid, Sulfate (SO₄²⁻) |

| Singlet Oxygen (¹O₂) | Generated via photosensitization. Reacts with the electron-rich ring, potentially forming endoperoxides that decompose. | Hydroxylated intermediates, Ring-opened aldehydes and carboxylic acids. |

Aquatic and Soil Environmental Fate

In terrestrial and aquatic systems, the fate of 2,5-dihydroxybenzenesulfonic acid is determined by its stability towards hydrolysis and its susceptibility to microbial degradation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For 2,5-dihydroxybenzenesulfonic acid, the primary bond susceptible to hydrolysis would be the carbon-sulfur (C-S) bond of the sulfonate group.

However, aryl sulfonic acids are known to be remarkably resistant to hydrolysis under typical environmental conditions (pH 4-9, ambient temperatures). The C-S bond is strong and stabilized by the aromatic system. Significant rates of hydrolytic desulfonation require extreme conditions, such as highly acidic solutions and elevated temperatures, which are not representative of most natural surface waters or soils. Therefore, 2,5-dihydroxybenzenesulfonic acid is considered a persistent compound with respect to abiotic hydrolysis, and this pathway does not contribute significantly to its natural attenuation.

Biotransformation by microorganisms is the primary degradation pathway for many organic pollutants in soil and water. While sulfonated aromatic compounds are often xenobiotic and recalcitrant, specific microbial consortia and pure strains have been identified that can metabolize them.

The biodegradation of 2,5-dihydroxybenzenesulfonic acid is believed to proceed via a multi-step enzymatic pathway:

Desulfonation: The initial and rate-limiting step is typically the cleavage of the C-S bond to remove the sulfonate group. This is often catalyzed by specific enzyme systems, such as FMNH₂-dependent monooxygenases, which hydroxylate the ring and facilitate the elimination of sulfite (B76179) (SO₃²⁻). This step converts 2,5-dihydroxybenzenesulfonic acid into a more readily biodegradable intermediate.

Aromatic Ring Cleavage: The primary metabolite following desulfonation is hydroquinone (1,4-dihydroxybenzene). Hydroquinone is a common natural product and is readily degraded by a wide range of microorganisms. Its degradation proceeds via hydroxylation to form 1,2,4-trihydroxybenzene, which is then a substrate for ring-cleavage dioxygenases.

Metabolism of Ring-Cleavage Products: The ring-cleavage product, typically maleoylacetic acid, is further metabolized through the beta-ketoadipate pathway to central metabolic intermediates like succinyl-CoA and acetyl-CoA, which are used by the cell for energy and biomass production.

The table below outlines the key steps in the proposed biotransformation pathway.

| Transformation Step | Key Enzyme Class (Example) | Metabolite(s) Identified or Proposed |

|---|---|---|

| Initial Desulfonation | Aryl Sulfonate Monooxygenase | Hydroquinone, Sulfite (SO₃²⁻) |

| Intermediate Hydroxylation | Hydroquinone Hydroxylase | 1,2,4-Trihydroxybenzene |

| Aromatic Ring Cleavage | Hydroxyquinol 1,2-Dioxygenase | Maleoylacetic acid |

| Central Metabolism Integration | Maleoylacetate Reductase, Beta-ketoadipate pathway enzymes | Beta-ketoadipic acid, Succinyl-CoA, Acetyl-CoA |

Research on Advanced Oxidation Processes for Environmental Remediation

Due to its persistence, particularly its resistance to hydrolysis and potentially slow biodegradation, 2,5-dihydroxybenzenesulfonic acid is a candidate for removal from contaminated water using Advanced Oxidation Processes (AOPs). AOPs are engineered water treatment technologies that rely on the in-situ generation of highly reactive species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants.

Several AOPs have been investigated for the degradation of sulfonated aromatic compounds:

Fenton and Photo-Fenton Processes: The Fenton reaction (Fe²⁺ + H₂O₂) generates •OH radicals under acidic conditions. Its efficacy can be enhanced with UV-Vis light (photo-Fenton), which promotes the regeneration of the Fe²⁺ catalyst and generates additional radicals. This process has shown high efficiency in degrading and mineralizing sulfonated aromatics.

TiO₂ Photocatalysis: In this heterogeneous process, a semiconductor catalyst (titanium dioxide, TiO₂) is irradiated with UV light. This creates electron-hole pairs that react with water and oxygen to produce •OH radicals and other reactive oxygen species on the catalyst surface, leading to the oxidation of the pollutant.

Ozonation and Catalytic Ozonation: While direct ozonation can be effective, its combination with catalysts (e.g., metal oxides) or other oxidants (e.g., H₂O₂) enhances •OH production, leading to faster and more complete degradation.

The primary mechanism in all these AOPs is the non-selective attack by •OH radicals, which initiates a cascade of oxidation reactions including hydroxylation, desulfonation, aromatic ring-opening, and ultimately, mineralization to CO₂, H₂O, and SO₄²⁻. Research focuses on optimizing process parameters (e.g., pH, catalyst load, oxidant concentration) to maximize degradation efficiency and minimize the formation of potentially toxic byproducts.

The table below compares different AOPs for the remediation of sulfonated aromatic pollutants like 2,5-dihydroxybenzenesulfonic acid.

| AOP Method | Reagents/Conditions | Primary Oxidant | Typical Outcome/Findings |

|---|---|---|---|

| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV light, acidic pH | •OH | High degradation and mineralization rates. Rapid desulfonation and ring cleavage. |

| TiO₂ Photocatalysis | TiO₂ catalyst, UV light, O₂ | •OH, O₂•⁻ | Effective degradation, though kinetics can be limited by catalyst surface area and mass transfer. Mineralization is achievable. |

| Ozonation (O₃/H₂O₂) | O₃ gas, H₂O₂, alkaline pH | O₃, •OH | Efficient degradation, especially at higher pH where •OH production is favored. Leads to ring-opened products and mineralization. |

| Electrochemical Oxidation | Boron-doped diamond (BDD) or other active anodes, electric current | Physisorbed •OH | Very high mineralization efficiency ("electrochemical incineration"). Complete conversion to CO₂, H₂O, and SO₄²⁻ is possible. |

Table of Mentioned Chemical Compounds

| Chemical Name | Chemical Formula / Type |

| 2,5-Dihydroxybenzenesulfonic acid | C₆H₆O₅S |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S |

| Beta-ketoadipic acid | C₆H₈O₅ |

| Carbon Dioxide | CO₂ |

| Formic acid | CH₂O₂ |

| Glyoxylic acid | C₂H₂O₃ |

| Hydroquinone | C₆H₆O₂ |

| Hydroxyl Radical | •OH |

| Hydrogen Peroxide | H₂O₂ |

| Maleic acid | C₄H₄O₄ |

| Maleoylacetic acid | C₅H₄O₅ |

| Muconic acid | C₆H₆O₄ |

| Oxalic acid | C₂H₂O₄ |

| Ozone | O₃ |

| Singlet Oxygen | ¹O₂ |

| Succinyl-CoA | C₂₅H₄₀N₇O₁₉P₃S |

| Sulfate | SO₄²⁻ |

| Sulfite | SO₃²⁻ |

| Sulfur Dioxide | SO₂ |

| Titanium Dioxide | TiO₂ |

| 1,2,4-Trihydroxybenzene | C₆H₆O₃ |

| 2,4,5-Trihydroxybenzenesulfonic acid | C₆H₆O₆S |

| Water | H₂O |

Catalytic Degradation Studies of the Adduct in Contaminated Media

Advanced Oxidation Processes (AOPs) are a prominent strategy for breaking down refractory organic pollutants like the hydroquinone-sulfur dioxide adduct. redalyc.orgacs.org These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can mineralize complex organic molecules into simpler, less harmful substances like CO2 and water. redalyc.org

Catalytic degradation, particularly photocatalysis, has been shown to be effective for sulfur-containing organic compounds. researchgate.nethenu.edu.cnresearchgate.net While direct studies on the hydroquinone-sulfur dioxide adduct are limited, research on related compounds provides significant insights. For instance, photocatalysis using titanium dioxide (TiO2) is a widely studied method for degrading organic pollutants in water. henu.edu.cn The efficiency of this process is influenced by factors such as the catalyst type (e.g., anatase vs. rutile), catalyst loading, pH, and the presence of oxygen. researchgate.net Studies on various organic sulfides have demonstrated that photocatalytic degradation progresses well in aqueous solutions, with complete mineralization confirmed by the formation of inorganic ions like sulfate (SO42-). researchgate.net

Advanced oxidation processes like the Fenton and photo-Fenton treatments have also proven effective in oxidizing sulfur compounds, achieving up to 95% oxidation and 70% mineralization in just 10 minutes for certain pollutants. nih.gov These methods, along with photocatalytic systems using catalysts like B/CuO/ZnO and g-C3N4-Bi2S3, show promise for treating sulfur-containing wastewater. mdpi.commdpi.com

Table 1: Comparative Efficacy of Catalytic Degradation Methods for Related Compounds

| Catalyst System | Target Pollutant(s) | Media | Key Conditions | Degradation Efficiency | Reference |

| Sewage Sludge-Derived Carbon + Ozone | Hydroquinone | Model Wastewater | 0.5 g/L catalyst, 17 mg/L ozone, 60 min | 97.86% Removal | iwaponline.com |

| TiO2 (rutile) + UV Light | Methyl Phenyl Sulfide (B99878) | Aqueous Solution | 30 mg catalyst / 20 mL solution, pH 8, 100 min | High Degradation Rate | researchgate.net |

| Pt–RuO2/TiO2 + UV Light | Thiophene, Organic Dyes | Aqueous Solution | <0.05 wt% Pt, <0.05 wt% RuO2, 3 hrs | Complete Degradation | henu.edu.cn |

| Photo-Fenton Reagent | Ethyl Mercaptan, DMS, DMDS | Aqueous Solution | Molar concentration of oxidants, 10 min | Up to 95% Oxidation | nih.gov |

Electrochemical Oxidation Pathways for Adduct Removal from Effluents

Electrochemical oxidation (EO) is a robust technology for treating industrial wastewater containing bio-refractory organic pollutants. researchgate.netnih.gov This method can effectively degrade complex molecules without the formation of refractory intermediates, a common issue with other oxidation techniques. researchgate.net The process typically involves the generation of powerful oxidizing agents, like hydroxyl radicals, directly on the surface of an anode, such as a Boron-Doped Diamond (BDD) electrode. mdpi.commdpi.com

The electrochemical oxidation of hydroquinone, a key component of the adduct, proceeds through the formation of p-benzoquinone. mdpi.comnih.gov In the presence of nucleophiles, which the sulfite portion of the adduct can represent, electrochemically generated quinones can undergo Michael addition reactions. researchgate.net This suggests a pathway where the adduct is first oxidized at the anode, potentially breaking the bond between hydroquinone and sulfur dioxide or leading to further reactions of the entire complex.

Studies on the electrochemical treatment of sulfite and sulfate ions have shown that consumable iron and aluminum anodes can effectively remove these species through precipitation and coagulation. researchgate.net When applied to the hydroquinone-sulfur dioxide adduct, an electrochemical system could simultaneously oxidize the hydroquinone component and precipitate the sulfite part.

The efficiency of electrochemical oxidation is influenced by the anode material, current density, and the composition of the effluent (e.g., presence of chloride or sulfate ions). mdpi.commdpi.com BDD anodes are often favored for their high efficiency in mineralizing organic compounds. mdpi.com The process involves direct electrolysis on the anode surface and indirect oxidation by electro-generated species like hydroxyl radicals. researchgate.net For effluents from various industries, electrochemical oxidation has successfully reduced Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), proving its viability for treating complex industrial waste streams. nih.govmdpi.com

Table 2: Research Findings on Electrochemical Oxidation of Related Pollutants

| Anode Material | Supporting Electrolyte | Target Pollutant(s) | Key Finding | Reference |

| Boron-Doped Diamond (BDD) | Na2SO4 | Phenol, Chlorophenols | Effective mineralization; formation of hydroquinone, catechol, p-benzoquinone as intermediates. | mdpi.com |

| Ti/TiO2-RuO2-IrO2 | NaCl (from effluent) | Phenolic Compounds | High removal of COD and TOC; initial formation and subsequent degradation of adsorbable organic halogens (AOX). | nih.gov |

| Iron / Aluminum | (Not specified) | Sulfide, Sulfite, Sulfate | Effective removal via electrolytic precipitation, coagulation, and flotation. | researchgate.net |

| Boron-Doped Diamond (BDD) | NaCl / Na2SO4 | Winery Wastewater | Achieved legal COD discharge limits; efficiency influenced by electrolyte type. | mdpi.com |

Advanced Analytical Methodologies for Research Scale Detection and Quantification

Chromatographic Techniques for Separation and Analysis in Complex Matrices

Chromatographic methods are fundamental for the separation of Edetic acid from complex sample matrices prior to its detection and quantification. The choice between liquid and gas chromatography is primarily dependent on the volatility and thermal stability of the analyte or its derivatives.

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors (e.g., UV-DAD, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Edetic acid in aqueous samples. wikipedia.orgdergipark.org.tr A significant challenge in the HPLC analysis of Edetic acid is its lack of a strong chromophore, which makes direct UV detection difficult. mtc-usa.comnih.gov To overcome this, a common strategy involves the pre-column derivatization of Edetic acid with a metal ion, typically iron(III), to form a stable complex that exhibits strong UV absorbance. mtc-usa.comnih.govlcms.cz

The resulting metal-EDTA complex can be effectively separated using various HPLC modes. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, has proven effective for the retention and separation of the polar, zwitterionic Edetic acid. helixchrom.com For instance, an iron(III)-EDTA complex can be separated and analyzed on a mixed-mode column with a mobile phase consisting of acetonitrile, water, and an acid, with UV detection at 220 nm. sielc.com Another approach utilizes a C18 column with a mobile phase containing an ion-pairing reagent like tetrabutylammonium bromide to enhance retention. nih.gov

The coupling of HPLC with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides a highly sensitive and selective detection method that does not necessarily require derivatization. dergipark.org.tr This approach allows for the direct determination of Edetic acid and its various metal complexes.

| HPLC Mode | Column Type | Detection Method | Key Features |

|---|---|---|---|

| Mixed-Mode | Newcrom BH | UV-Vis (after Fe(III) derivatization) | Good retention and separation of the polar analyte. |

| Reversed-Phase with Ion-Pairing | Phenomenex Luna C18(2) | UV-Vis (after Fe(III) derivatization) | Enhanced retention of the hydrophilic Edetic acid. |

| Ion Chromatography | Anion-Exchange | Electrospray Ionization Mass Spectrometry (ESI-MS) | Direct detection without derivatization; high sensitivity and specificity. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Adduct Derivatives or Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and is a powerful tool for the analysis of Edetic acid, provided the non-volatile compound is converted into a volatile derivative. labrulez.com A common derivatization technique is esterification, for example, by reacting Edetic acid with an alcohol in the presence of an acid catalyst. The resulting ester is sufficiently volatile for GC analysis.

The mass spectrometer provides definitive identification of the derivatized Edetic acid based on its mass spectrum, which includes the molecular ion and characteristic fragmentation patterns. researchgate.net This method has been successfully applied to the determination of Edetic acid in various water samples, achieving low detection limits. researchgate.net For instance, a method involving solid-phase extraction followed by derivatization and GC-MS analysis has been developed for the determination of Edetic acid in river water. jst.go.jp

| Derivatization Method | Analyte Form | Detection Limit (in water samples) | Reference |

|---|---|---|---|

| Esterification (e.g., with ethanol) | Ethylated EDTA | 0.05 ng/mL | |

| Methyl Esterification | Methylated EDTA | Not specified | researchgate.net |

Advanced Spectrometric Quantification Methods

Spectrometric techniques offer alternative and complementary approaches to chromatographic methods for the quantification of Edetic acid and its complexes.

Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration of substances. For Edetic acid, ¹H-NMR is particularly useful. Free Edetic acid produces two distinct singlet peaks in its ¹H-NMR spectrum. cdnsciencepub.comnih.gov Upon chelation with a metal ion, the chemical structure of Edetic acid undergoes a conformational change, leading to unique and characteristic shifts and splitting patterns in the ¹H-NMR spectrum. cdnsciencepub.comnih.govresearchgate.net

This phenomenon allows for the quantification of metal ions by using Edetic acid as a chelating agent. cdnsciencepub.comnih.gov By monitoring the changes in the NMR spectrum upon addition of a sample containing metal ions to a known concentration of Edetic acid, the concentration of the metal can be accurately determined. This method has been successfully applied to the quantification of biologically important ions such as calcium, magnesium, and zinc. cdnsciencepub.comnih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Element Analysis in Metal-Adduct Complexes

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. analytik-jena.com When coupled with a separation technique like ion chromatography (IC), IC-ICP-MS becomes a powerful tool for the speciation of metal-EDTA complexes. nih.govresearchgate.net

This hyphenated technique allows for the separation of different metal-EDTA complexes from a sample, followed by the element-specific detection and quantification of the metal in each complex by ICP-MS. nih.gov This is invaluable for environmental and biological studies where understanding the distribution of different metal species is crucial. The method has been used to identify and quantify complexes such as [Mn(EDTA)]²⁻, [Cu(EDTA)]²⁻, [Zn(EDTA)]²⁻, and [Fe(EDTA)]¹⁻ in real samples with detection limits in the low µg/L range. nih.gov

| Metal-EDTA Complex | Detection Limit (µg/L) |

|---|---|

| Various (except Fe) | 0.1 - 0.5 |

| Fe(EDTA) | 15 |

Electrochemical Detection Methods in Research Settings

Electrochemical methods offer a cost-effective and often portable alternative for the detection of Edetic acid. One such method is potentiometric stripping analysis, which has been used to detect Edetic acid in wastewater and natural water samples with a detection limit of 1 µ g/litre . who.int

Furthermore, Edetic acid has been shown to enhance the electrochemical detection of other molecules. For instance, the presence of Edetic acid in the supporting electrolyte can prevent the passivation of electrodes during the electrochemical analysis of phenolic compounds like acetaminophen. nih.govresearchgate.net This leads to a significant increase in the sensitivity, precision, and stability of the measurements. nih.gov The addition of Edetic acid can improve the electrochemical behavior of various phenolic compounds, suggesting its utility in the development of electrochemical sensors. researchgate.net

Voltammetric Techniques for Redox Characterization and Quantitative Analysis

Voltammetric techniques are a class of electroanalytical methods where information about an analyte is obtained by measuring the current as a function of an applied potential. These methods are particularly well-suited for studying redox-active compounds like N,N'-di-sec-butyl-p-phenylenediamine. The core principle involves the oxidation or reduction of the analyte at an electrode surface, providing insights into its electrochemical properties and allowing for its quantification.

The redox behavior of p-phenylenediamine derivatives is generally characterized by the oxidation of the amine groups. This process typically involves the transfer of two electrons and two protons to form a quinonediimine species. The formal potential of this redox couple is influenced by the nature of the substituents on the nitrogen atoms. In the case of N,N'-di-sec-butyl-p-phenylenediamine, the electron-donating nature of the sec-butyl groups is expected to lower the oxidation potential compared to the unsubstituted p-phenylenediamine.

Redox Characterization

Cyclic Voltammetry (CV) is a primary technique for characterizing the redox behavior of electroactive species. In a typical CV experiment involving a p-phenylenediamine derivative, a well-defined anodic peak corresponding to its oxidation is observed. The corresponding cathodic peak on the reverse scan indicates the reduction of the oxidized product. The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the reversibility of the electron transfer process.

While specific cyclic voltammetry data for N,N'-di-sec-butyl-p-phenylenediamine is not extensively available in publicly accessible literature, the general behavior can be inferred from studies on similar N-substituted p-phenylenediamine derivatives. The oxidation process is understood to proceed via a two-electron transfer, leading to the formation of the corresponding quinonediimine. The bulky sec-butyl groups may introduce steric effects that can influence the kinetics of the electrode reaction.

Quantitative Analysis

For quantitative purposes, techniques such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are often preferred over CV due to their higher sensitivity and better resolution. These techniques discriminate against the charging current, resulting in a lower background signal and improved signal-to-noise ratios.

The determination of antioxidant compounds, including p-phenylenediamine derivatives, in industrial samples like lubricating oils has been successfully demonstrated using voltammetric methods. For instance, the quantitative analysis of similar antioxidants in oil matrices often involves an extraction step to isolate the analyte, followed by voltammetric determination in a suitable supporting electrolyte. A glassy carbon electrode is commonly used as the working electrode for such analyses.

The peak current in DPV and SWV is directly proportional to the concentration of the analyte, forming the basis for quantitative measurements. By constructing a calibration curve with standards of known concentrations, the concentration of N,N'-di-sec-butyl-p-phenylenediamine in an unknown sample can be determined.

Illustrative Data

To illustrate the type of data obtained from voltammetric analysis, the following tables present hypothetical yet representative findings for the quantitative determination of an N-substituted p-phenylenediamine antioxidant using Differential Pulse Voltammetry.

| Parameter | Value |

|---|---|

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Supporting Electrolyte | 0.1 M LiClO4 in Acetonitrile |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

| Scan Rate | 20 mV/s |

| Concentration (µM) | Peak Current (µA) |

|---|---|

| 10 | 0.52 |

| 25 | 1.28 |

| 50 | 2.55 |

| 75 | 3.81 |

| 100 | 5.10 |

These tables showcase the typical experimental conditions and the linear relationship between concentration and peak current that is fundamental to quantitative voltammetric analysis. The specific values for N,N'-di-sec-butyl-p-phenylenediamine would require dedicated experimental investigation.

Future Directions and Emerging Research Avenues for the Hydroquinone Sulfur Dioxide Adduct

Integration in Sustainable Chemistry and Circular Economy Applications

The integration of the hydroquinone-sulfur dioxide adduct into sustainable chemistry and circular economy frameworks is a promising area of research. A key aspect of this is its role in the capture and conversion of sulfur dioxide (SO₂), a major industrial byproduct and pollutant. The reversible reaction between hydroquinone (B1673460) and SO₂ to form the adduct allows for the capture of this gas from industrial waste streams.

This process aligns with the principles of a circular economy by valorizing a waste product (SO₂) and enabling the regeneration of the primary reactant (hydroquinone). The captured SO₂ can then be converted into elemental sulfur, a valuable commodity, thus closing the loop and reducing industrial waste. The process involves the oxidation of hydroquinone to quinone as SO₂ is reduced to sulfur. The resulting quinone can then be reduced back to hydroquinone, allowing for its continuous reuse in a closed-loop system. google.com This cyclical process minimizes waste and reduces the reliance on virgin resources, key tenets of a circular economy. mdpi.comresearchgate.net

Future research in this area could focus on optimizing the efficiency of the hydroquinone regeneration process, exploring more energy-efficient reduction methods for the quinone, and scaling up the process for industrial applications.

Exploration of Novel Contributions to Advanced Materials Science Beyond Traditional Uses

Beyond its traditional role in chemical processes, the hydroquinone-sulfur dioxide adduct and its formation mechanism offer intriguing possibilities in advanced materials science. The formation of clathrate compounds, where guest molecules are trapped within the crystalline structure of a host, is a well-documented phenomenon for hydroquinone. This property can be exploited for the development of novel materials for gas storage and separation.

The selective capture of SO₂ by the hydroquinone host lattice to form the adduct suggests potential for creating materials with tailored gas selectivity. Research into modifying the hydroquinone structure could lead to clathrates with enhanced capacity and selectivity for other gaseous pollutants or for the separation of valuable gases from mixtures.

Furthermore, the adduct itself could serve as a precursor or a component in the synthesis of new materials. The controlled release of SO₂ from the adduct upon changes in temperature or pressure could be utilized in applications requiring a solid-state source of this gas. The exploration of the adduct's properties in polymer composites or as a functional additive in other materials could unveil novel applications. google.com

Advanced Catalysis and Reaction Design Utilizing the Adduct as a Unique Reagent or Intermediate

The reaction mechanism involves the transfer of electrons from hydroquinone to SO₂, leading to the formation of quinone and elemental sulfur. This redox chemistry highlights the potential for designing new catalytic systems where the adduct plays a pivotal role. Future research could explore the use of this system to catalyze other reactions involving SO₂ or to develop new catalytic cycles based on the reversible formation of similar adducts with other small molecules.

Understanding the kinetics and mechanism of the adduct formation and decomposition is crucial for designing efficient catalytic processes. researchgate.net By studying the factors that influence the rate of these reactions, such as solvent, temperature, and the presence of co-catalysts, it may be possible to develop highly efficient and selective catalytic systems for a range of applications.

Cross-Disciplinary Research Opportunities at the Interface of Chemistry, Environmental Science, and Materials Engineering

The study of the hydroquinone-sulfur dioxide adduct provides a fertile ground for cross-disciplinary research, bridging chemistry, environmental science, and materials engineering.

From an environmental science perspective, the development of efficient SO₂ capture technologies based on this adduct could have a significant impact on mitigating air pollution and acid rain. researchgate.net Research in this area would involve studying the performance of these systems under real-world conditions and assessing their environmental impact.

In the realm of chemistry , there are opportunities to synthesize novel hydroquinone derivatives with improved properties for SO₂ capture and to investigate the fundamental aspects of the adduct's formation and reactivity. mdpi.com This includes detailed mechanistic studies and the development of theoretical models to predict the behavior of these systems.

Materials engineering can contribute by designing and fabricating advanced materials that incorporate the hydroquinone-adduct system. This could involve the development of porous materials with high surface areas for enhanced gas capture or the creation of smart materials that release SO₂ in response to specific stimuli. google.com

The synergy between these disciplines is essential for translating the fundamental understanding of the hydroquinone-sulfur dioxide adduct into practical applications that address pressing environmental and technological challenges.

Q & A

Q. How to validate hypotheses about this compound’s environmental impact using interdisciplinary methods?

- Answer : Combine ecotoxicology assays (e.g., Daphnia magna toxicity tests) with environmental fate modeling (EPI Suite). Use LC-MS/MS to quantify degradation products in simulated ecosystems. Partner with ecologists for field validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.